molecular formula C32H32N2O3 B11502430 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one

2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B11502430
M. Wt: 492.6 g/mol
InChI Key: RKQNRBADNAFSAF-UHFFFAOYSA-N
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Description

2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzyloxy group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the introduction of the benzyloxy group. The final step involves the formation of the cyclohexenone ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or platinum may be employed to facilitate certain steps in the synthesis, and advanced purification techniques like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indoles are known to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The cyclohexenone structure can participate in various chemical reactions within the biological environment, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-3-({2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one: Similar structure but lacks the methyl group on the indole ring.

    2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohexanone: Similar structure but with a saturated cyclohexane ring instead of a cyclohexenone ring.

Uniqueness

The presence of the methyl group on the indole ring and the cyclohexenone structure makes 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one unique. These features can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C32H32N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

1-[2-hydroxy-6-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-4-phenylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C32H32N2O3/c1-21-27(28-19-26(13-14-29(28)34-21)37-20-23-9-5-3-6-10-23)15-16-33-30-17-25(24-11-7-4-8-12-24)18-31(36)32(30)22(2)35/h3-14,19,25,34,36H,15-18,20H2,1-2H3

InChI Key

RKQNRBADNAFSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN=C4CC(CC(=C4C(=O)C)O)C5=CC=CC=C5

Origin of Product

United States

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